Acetarsol
Overview
Description
Mechanism of Action
Target of Action
Acetarsol, a pentavalent arsenical compound, is primarily targeted against various infectious diseases . It has been used to treat diseases such as syphilis, amoebiasis, yaws, trypanosomiasis, and malaria . It was also commonly used for the treatment of vaginitis due to Trichomonas vaginalis and Candida albicans .
Mode of Action
It is thought to bind to protein-containing sulfhydryl groups located in the infective microorganism . This binding forms a lethal As-S bond, which impairs the protein’s function and eventually kills the microorganism .
Biochemical Pathways
The formation of the lethal as-s bond suggests that it disrupts the normal functioning of proteins within the microorganism, leading to its death .
Pharmacokinetics
This compound has the molecular formula N-acetyl-4-hydroxy-m-arsanilic acid . The arsenic found in this compound is excreted mainly in urine . The level of arsenic after this compound administration reaches close to the toxic range in urine . This suggests that the compound is absorbed and metabolized in the body, and then excreted through the urinary system.
Result of Action
The primary result of this compound’s action is the death of the infective microorganism. By binding to protein-containing sulfhydryl groups and forming a lethal As-S bond, this compound impairs the protein’s function, leading to the death of the microorganism .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Acetarsol are largely due to its ability to bind to protein-containing sulfhydryl groups located in parasites . This interaction forms lethal As-S bonds, which then kills the parasite .
Cellular Effects
This compound has been used for the treatment of diseases such as syphilis, amoebiasis, yaws, trypanosomiasis, and malaria . It has also been used for the treatment of Trichomonas Vaginalis and Candida Albicans .
Molecular Mechanism
It is thought to bind to protein-containing sulfhydryl groups located in the infective microorganism and form a lethal As-S bond . The formation of this bond impairs the protein’s function and eventually kills the microorganism .
Temporal Effects in Laboratory Settings
Some reports indicate a remission of arsenic, which can be physiologically dangerous .
Metabolic Pathways
It is known that the arsenic found in this compound is excreted mainly in urine .
Subcellular Localization
Given its biochemical properties, it is likely that this compound localizes to areas of the cell where it can interact with protein-containing sulfhydryl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetarsol involves the reaction of 4-hydroxyaniline with acetic anhydride to form N-acetyl-4-hydroxyaniline. This intermediate is then reacted with arsenic acid to yield this compound . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Acetarsol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the arsenic atom and the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur at the aromatic ring and can be facilitated by electrophilic or nucleophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of arsenic-containing oxides, while reduction can yield arsenic-containing hydrides.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Arsthinol: Another arsenical compound used for similar therapeutic purposes.
Melarsoprol: An arsenic-containing drug used in the treatment of trypanosomiasis.
Arsenic trioxide: Used in the treatment of acute promyelocytic leukemia.
Uniqueness of Acetarsol
This compound is unique due to its specific molecular structure, which allows it to effectively bind to sulfhydryl groups in proteins. This property makes it particularly effective against certain types of infections. Additionally, its use in both oral and suppository forms provides versatility in its application .
Properties
IUPAC Name |
(3-acetamido-4-hydroxyphenyl)arsonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10AsNO5/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFJOVXVLFUVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10AsNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55588-51-7 (unspecified hydrochloride salt), 5892-48-8 (mono-hydrochloride salt), 64046-96-4 (calcium salt), 64046-96-4 (unspecified calcium salt) | |
Record name | Acetarsone [INN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045847 | |
Record name | Acetarsol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble | |
Record name | SID8139955 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Acetarsol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action of acetarsol is not well known but it is thought to bind to protein-containing sulfhydryl groups located in the infective microorganism and to form a lethal As-S bond. The formation of this bond impairs the protein to function and it eventually kills the microorganism. | |
Record name | Acetarsol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
97-44-9 | |
Record name | N-Acetyl-4-hydroxy-m-arsanilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetarsone [INN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetarsol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | acetarsol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | acetarsol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | acetarsol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetarsol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetarsol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACETARSOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/806529YU1N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
225-227 ºC | |
Record name | Acetarsol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of acetarsol?
A1: While the precise mechanism of action of this compound remains unclear, it is believed to function similarly to other arsenical compounds. This likely involves binding to thiol groups in vital enzymes and proteins within susceptible organisms like protozoa, disrupting their metabolic processes and leading to cell death.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C8H10AsNO5 and a molecular weight of 275.09 g/mol.
Q3: What were the historical uses of this compound in clinical practice?
A3: Before the widespread adoption of metronidazole, this compound was utilized as a standard treatment for [Trichomonas vaginalis infections] []. It was also explored as a treatment for [amebiasis] [] and [syphilis] [].
Q4: What challenges are associated with studying this compound's efficacy in treating Trichomonas vaginalis infections today?
A4: Researching this compound for this indication is challenging due to the widespread use and effectiveness of metronidazole. Finding patients with metronidazole-resistant infections for clinical trials is difficult, making it challenging to draw definitive conclusions about this compound's efficacy in this context.
Q5: What are the known safety concerns associated with this compound?
A5: this compound is an organic arsenical compound, and as such, carries a risk of arsenic toxicity. Reported side effects include [dermatitis, gastrointestinal disturbances, and potentially serious systemic reactions] [, , , ]. Its use during pregnancy is also a concern due to the potential for [congenital anomalies] [].
Q6: Has this compound been linked to any specific toxicities?
A6: Yes, cases of [hepatitis] [] and [encephalitis] [] following this compound administration have been reported. Additionally, one case study described a patient developing [aplastic anemia] [] after prolonged treatment. These cases highlight the potential for serious, albeit rare, adverse events.
Q7: What are the common formulations of this compound used in research and clinical settings?
A7: this compound has been primarily administered as [suppositories] [, ] for treating proctitis and as [vaginal pessaries] [, , , , ] for vaginal infections.
Q8: Given the potential toxicity of this compound, what are the alternative treatments available for conditions like proctitis and trichomoniasis?
A8: Safer and more effective alternatives have largely replaced this compound. For proctitis, these include 5-aminosalicylates, corticosteroids (like budesonide and beclomethasone), and emerging therapies such as tacrolimus []. For trichomoniasis, metronidazole and tinidazole remain the mainstay of treatment [].
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